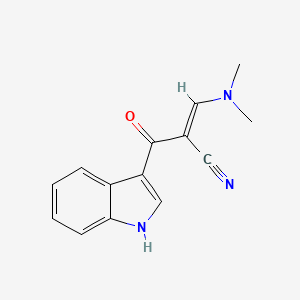

(2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile

Description

(2E)-3-(Dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile is a synthetic acrylonitrile derivative characterized by an indole carbonyl group at the α-position and a dimethylamino substituent at the β-position of the propenenitrile backbone. This compound shares structural similarities with kinase inhibitor intermediates, particularly those involving indole-based pharmacophores .

Properties

IUPAC Name |

(E)-3-(dimethylamino)-2-(1H-indole-3-carbonyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-17(2)9-10(7-15)14(18)12-8-16-13-6-4-3-5-11(12)13/h3-6,8-9,16H,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQNRLYQOQCWJJ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carboxaldehyde with dimethylamine and subsequent reaction with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Reactions with Hydrazine Derivatives

The compound reacts with hydrazine hydrate in ethanol to form 3-aryl-1H-4-pyrazolecarbonitrile derivatives via cyclization at the cyano group . Competing pathways may involve attack at the ketone, leading to alternative products depending on reaction conditions.

Key Observations:

-

Cyclization Pathway :

-

Competing Ketone Attack :

Reactivity with Aminoheterocycles

The enaminonitrile moiety participates in nucleophilic substitution reactions with aminoheterocycles (e.g., benzothiazoles). For example:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| 2-Hydrazinylbenzothiazole | EtOH, reflux, 24h | Indole-fused benzothiazole derivatives | Antimicrobial agents |

This reaction proceeds via Michael addition at the β-position of the enaminonitrile, followed by cyclization.

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., HCl/EtOH), the compound undergoes E/Z isomerization and potential degradation. Computational studies suggest the (E)-isomer is thermodynamically favored due to reduced steric hindrance .

Nucleophilic Substitution at the Dimethylamino Group

The dimethylamino group can be displaced by strong nucleophiles (e.g., Grignard reagents):

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| CH3MgBr | THF, −78°C, 2h | 3-(Methyl)-2-(indol-3-yl)propenenitrile | Low yield due to steric hindrance |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with electron-deficient alkenes (e.g., maleic anhydride), forming bicyclic adducts. This reactivity is attributed to the conjugated enaminonitrile system .

Biological Activity Correlations

Derivatives synthesized from this compound exhibit herbicidal and antimicrobial activity . For instance:

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Anticancer Activity

Numerous studies have reported the anticancer potential of compounds with similar structures. For instance, (2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile has been evaluated for its cytotoxic effects against various cancer cell lines.

In a study involving the A-431 cell line, the compound demonstrated significant cytotoxicity, with an IC50 value of less than 10 µM, indicating potent anticancer activity. Another study reported an IC50 of 15 µM against the MCF-7 breast cancer cell line, suggesting its potential as a chemotherapeutic agent.

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. In models of induced seizures, compounds structurally related to (2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile exhibited anticonvulsant activity.

| Activity Type | Model | Effect | Reference |

|---|---|---|---|

| Anticonvulsant | Picrotoxin-induced | Significant reduction in seizure frequency |

In one study, significant efficacy was observed in reducing seizure frequency in picrotoxin-induced models, indicating potential therapeutic applications in epilepsy.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been documented through various studies focusing on its ability to inhibit pro-inflammatory cytokines.

Certain derivatives have shown the ability to inhibit IL-1β production in cellular models, suggesting that (2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile may exert anti-inflammatory effects beneficial for conditions characterized by chronic inflammation.

Case Study on Anticancer Activity

A detailed investigation into the cytotoxic effects of various benzamide derivatives revealed that modifications to the benzamide structure significantly impacted anticancer efficacy. Some derivatives achieved IC50 values lower than those of established chemotherapeutics, highlighting the importance of structural optimization in drug design.

Neuroprotective Study

In another case study examining neuroprotective effects, certain modifications to thiazole derivatives enhanced their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress. This suggests that similar modifications could be explored for (2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile to enhance its neuroprotective properties.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Key Observations:

Backbone Flexibility : The target compound and BAY analogs share a propenenitrile core but differ in substituents. The indole carbonyl group in the target compound contrasts with the sulfonyl groups in BAY derivatives, which may influence solubility and target affinity .

Synthetic Routes : While BAY compounds are synthesized via sulfonylation, the target compound and its indole-containing analogs (e.g., ) utilize Claisen–Schmidt condensations, highlighting the versatility of acrylonitrile chemistry in generating diverse scaffolds .

Key Insights:

- The nitrile group may enhance binding to kinase ATP pockets .

- BAY Derivatives : Their sulfonyl groups confer distinct electronic properties, enabling NF-κB inhibition, a mechanism less likely in the indole-based target compound .

- Radiopharmaceutical Analog (): Demonstrates the utility of acrylonitrile derivatives in diagnostics, though the target compound’s lack of chelating groups (e.g., DTPA) limits direct comparability .

Biological Activity

(2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile, known by its CAS number 882562-47-2, is a synthetic organic compound belonging to the indole derivatives class. Its structure includes an indole ring, a dimethylamino group, and a propenenitrile moiety, which contribute to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H13N3O

- Molecular Weight : 239.27 g/mol

- CAS Number : 882562-47-2

Synthesis

The synthesis of (2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile typically involves multi-step organic reactions. A common method includes the condensation of indole-3-carboxaldehyde with dimethylamine followed by reaction with acrylonitrile under basic conditions (e.g., sodium hydroxide) to yield the desired product .

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities and receptor interactions, which can lead to significant biological effects such as:

- Antimicrobial Activity : Exhibits potential against various microbial strains.

- Anticancer Properties : Inhibits cancer cell proliferation by targeting specific enzymes involved in cell growth.

- Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

- Anticancer Activity :

-

Antimicrobial Properties :

- Research indicated that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

- Anti-inflammatory Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenamide | Amide instead of nitrile | Moderate anticancer activity |

| (2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenoic acid | Carboxylic acid group | Lower antimicrobial activity |

| (2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenol | Hydroxyl group instead of nitrile | Enhanced anti-inflammatory effects |

The presence of the nitrile group in (2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile enhances its reactivity and biological properties compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile, and how can purity be ensured?

- Methodology : Synthesis typically involves condensation reactions between indole derivatives and activated nitriles. For example, analogous compounds are synthesized via reflux conditions using polar aprotic solvents (e.g., DMF) followed by recrystallization from DMF/EtOH mixtures to achieve high yields (85%) and purity . Characterization should include -NMR, -NMR, and mass spectrometry to confirm structural integrity.

Q. How can the electronic structure and push-pull properties of this compound be analyzed experimentally?

- Methodology : UV-Vis spectroscopy and cyclic voltammetry are critical for probing donor-acceptor interactions. For zwitterionic analogs, experimental data (e.g., absorption maxima shifts) can be complemented with quantum-chemical calculations (DFT or TD-DFT) to validate the push-pull effect . IR spectroscopy can further confirm functional groups like the nitrile (-CN) and carbonyl (C=O) moieties.

Q. What spectroscopic techniques are most effective for distinguishing E/Z isomerism in this compound?

- Methodology : -NMR coupling constants () for vinyl protons (typically 12–16 Hz for trans isomers) and NOESY experiments can resolve E/Z configurations. X-ray crystallography (using SHELX refinement ) provides definitive stereochemical assignments, as demonstrated for structurally similar propenenitrile derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

- Methodology : Discrepancies between predicted and observed spectra (e.g., NMR shifts) may arise from dynamic effects or crystallographic disorder. Employ hybrid methods:

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Re-refine X-ray data with SHELXL to model disorder or thermal motion.

- Compare computational predictions (DFT-optimized geometries) with experimental data to identify outliers .

Q. What strategies optimize catalytic conditions for synthesizing this compound with high enantiomeric excess (ee)?

- Methodology : Screen chiral catalysts (e.g., organocatalysts or metal-ligand complexes) under varying temperatures and solvents. For example, asymmetric induction in similar nitrostyrenes was achieved using cinchona alkaloid catalysts. Monitor reactions via chiral HPLC and optimize using Design of Experiments (DoE) to maximize ee and yield .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology : Perform DFT calculations to map frontier molecular orbitals (FMOs). The LUMO location (often on the nitrile or carbonyl group) predicts electrophilic sites, while the HOMO (on the indole or dimethylamino group) indicates nucleophilic reactivity. Solvent effects can be modeled using PCM (Polarizable Continuum Model) to refine reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.